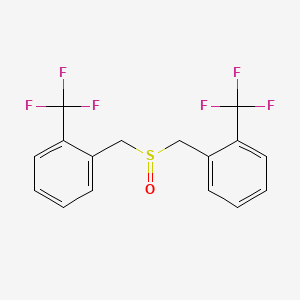

2-(Trifluoromethyl)phenylmethylsulfoxide

Description

Properties

Molecular Formula |

C16H12F6OS |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

1-(trifluoromethyl)-2-[[2-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene |

InChI |

InChI=1S/C16H12F6OS/c17-15(18,19)13-7-3-1-5-11(13)9-24(23)10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2 |

InChI Key |

MPKMQUZDRFGZAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)CC2=CC=CC=C2C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Oxidation Using Fluorinating Agents (SelectFluor)

A patented method describes the oxidation of methyl phenyl sulfide derivatives using SelectFluor (F-TEDA-BF4) as an oxidant in acetonitrile at room temperature under nitrogen atmosphere. The process involves:

- Stirring the sulfide with SelectFluor for 10 minutes.

- Addition of triethylamine to the reaction mixture.

- Further stirring for 10 minutes at room temperature.

- Workup by aqueous extraction, drying with sodium carbonate solution, and filtration.

This method yields methyl sulfoxides with good conversion rates and yields (e.g., 61% for methyl p-tolyl sulfoxide, 68% for p-chlorophenylmethyl sulfoxide) within a short reaction time (~20 minutes total). The mild conditions and rapid reaction make it suitable for multi-step syntheses without requiring intermediate purification.

Applicability to this compound: While the patent examples focus on methyl phenyl sulfides, the method's mildness and efficiency suggest it can be adapted for trifluoromethyl-substituted phenylmethyl sulfides, given similar reactivity profiles.

Oxidation Using Potassium Hydrogen Persulfate (KHSO5)

Another robust approach involves oxidation of 2-methylthio-5-(trifluoromethyl)-1,3,4-thiadiazoles (structurally related sulfidic compounds) using potassium hydrogen persulfate as the oxidant in mixed solvent systems (THF/water, methanol/water, or toluene/water) under controlled temperatures (0–60 °C). Key features include:

- Slow addition of oxidant to sulfide solution with mechanical stirring.

- Reaction times ranging from 0.5 to 2 hours.

- Use of phase transfer catalysts such as tetrabutylammonium bromide or benzyltriethylammonium chloride to enhance reaction rates and yields.

- Workup involving filtration, solvent removal, toluene extraction, and washing.

Yields reported are high (83–95%) with sulfoxide purity up to 99%. This method is scalable and versatile for trifluoromethyl-substituted sulfoxides.

Reductive Fluoroalkylation and Related Methods

Research literature indicates that trifluoromethyl phenyl sulfoxides can be prepared via oxidative transformations starting from diphenyl disulfide and trifluoromethyl sources (e.g., CF3H). The use of reagents such as Mg/Me3SiCl in DMF enables selective transformations, although the sulfoxide formation is less reactive compared to sulfones under these conditions. The sulfoxide can also be generated as an intermediate in trifluoromethylation reactions of aldehydes and ketones.

This method is more specialized and often part of complex synthetic sequences rather than a direct sulfoxide preparation.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The SelectFluor method offers a rapid and mild oxidation route with good yields and minimal side reactions, making it attractive for sensitive trifluoromethyl-substituted substrates.

The potassium hydrogen persulfate oxidation is highly efficient for trifluoromethyl-substituted thiadiazole derivatives, which are structurally related to phenylmethyl sulfides. The use of phase transfer catalysts and solvent choice critically affects yield and purity.

Reductive fluoroalkylation methods involving trifluoromethyl phenyl sulfoxides demonstrate the compound's utility as an intermediate but are less commonly used for direct sulfoxide preparation due to longer reaction times and lower selectivity.

NMR and mass spectrometry data confirm the structural integrity and purity of the sulfoxide products in these methods, with typical ^1H NMR signals corresponding to aromatic and methyl protons and mass spectra matching calculated molecular weights.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)phenylmethylsulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

Oxidation: 2-(Trifluoromethyl)phenylmethylsulfone.

Reduction: 2-(Trifluoromethyl)phenylmethylsulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

2-(Trifluoromethyl)phenylmethylsulfoxide serves as a versatile intermediate in the synthesis of various biologically active compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates. Recent studies have demonstrated its utility in synthesizing sphingosine 1-phosphate receptor modulators, which are being explored for treating multiple sclerosis. The synthesis of such compounds often employs transition-metal-free coupling strategies, simplifying purification processes and improving yields .

Case Study: Sphingosine 1-Phosphate Receptor Modulator

- Synthesis Steps : The compound was synthesized in five steps with an overall yield of 20%.

- Clinical Status : Currently in phase II clinical trials for multiple sclerosis treatment.

- Significance : The absence of transition metals in the synthesis pathway reduces potential toxicity and environmental impact .

Synthetic Methodologies

Nucleophilic Trifluoromethylation

The compound is utilized in nucleophilic trifluoromethylation reactions, where it acts as a trifluoromethylating agent. This reaction is particularly valuable for introducing trifluoromethyl groups into non-enolizable carbonyl compounds, enhancing their biological activity .

Data Table: Reaction Conditions and Yields

| Reaction Type | Substrate Type | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Trifluoromethylation | Aldehydes and Ketones | 71 | DMF, -50 °C |

| Cross-Coupling | Aryl Methyl Sulfoxides | Varies | Transition-metal-free methods |

Agrochemical Applications

The incorporation of trifluoromethyl groups is not limited to pharmaceuticals; it also extends to agrochemicals. Compounds containing this functional group have shown improved efficacy as pesticides and herbicides due to their enhanced biological activity. For instance, derivatives of this compound are explored as potential fungicides .

Chemical Properties and Stability

Stability Analysis

The stability of this compound under various conditions is crucial for its application in synthetic pathways. Studies indicate that the compound remains stable under standard laboratory conditions, making it suitable for prolonged reactions without significant degradation .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenylmethylsulfoxide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The sulfoxide functional group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Sulfoxides with Aromatic Substituents

- 2-(Methylsulfinyl)benzamide : This sulfoxide features a methylsulfinyl group attached to a benzamide moiety. Unlike 2-(Trifluoromethyl)phenylmethylsulfoxide, it lacks the electron-withdrawing -CF₃ group, resulting in reduced lipophilicity and altered reactivity. Crystallographic studies highlight the planar geometry of the sulfoxide group, which may differ in trifluoromethyl-substituted variants due to steric and electronic effects .

- 4-(Trifluoromethyl)-2-(pyridinyl)phenyl derivatives: Patent literature describes compounds with trifluoromethylphenyl groups coupled to heterocycles (e.g., pyridines).

Functional Group Comparisons

- Sulfonamides : Sulfonamide-containing compounds (e.g., PFAS derivatives) exhibit distinct toxicity profiles compared to sulfoxides. For instance, sulfonamides in showed developmental toxicity in model systems, whereas sulfoxides like this compound may have different biological interactions due to reduced acidity of the -S(O)- group .

- Sulfonates : Methyl trifluoromethanesulfonate () is a sulfonate ester with a -CF₃ group. Sulfonates are more electrophilic than sulfoxides, leading to higher reactivity in alkylation reactions. However, sulfoxides offer chirality, which is critical in asymmetric synthesis .

Physicochemical Properties

The table below compares inferred properties of this compound with related compounds:

Research Findings and Gaps

- Toxicity : While sulfonamides () and sulfonates () show marked toxicity, sulfoxides are generally less hazardous. However, the -CF₃ group in this compound may introduce unique metabolic pathways requiring further study .

- Stability: The -CF₃ group enhances resistance to oxidative degradation compared to non-fluorinated sulfoxides, as seen in patent compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Trifluoromethyl)phenylmethylsulfoxide in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfoxidation of the corresponding sulfide precursor. Common oxidizing agents include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. For trifluoromethyl-substituted analogs, halogen-exchange reactions or direct trifluoromethylation using reagents like CF₃I/Cu-mediated coupling may be employed. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize over-oxidation to sulfones. Patents describing structurally related compounds suggest using anhydrous conditions and inert atmospheres to enhance yield .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the sulfoxide moiety (δ ~2.5–3.5 ppm for methylsulfinyl protons) and trifluoromethyl group (¹⁹F NMR δ ~-60 to -70 ppm). Hyperpolarized ¹³C NMR has been used to study dynamic behavior in similar sulfoxides .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns.

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid contact with strong oxidizers (e.g., peroxides, HNO₃) to prevent sulfone formation. Safety data sheets recommend using nitrile gloves and chemical goggles during handling, as decomposition products may include toxic gases (e.g., SO₂, HF) under extreme conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data of this compound under varying conditions?

- Methodological Answer :

- Systematic Parameter Variation : Test reactivity across solvents (polar aprotic vs. protic), temperatures, and catalytic systems (e.g., Pd vs. Cu).

- Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic effects of the trifluoromethyl group on sulfoxide nucleophilicity.

- Controlled Replication : Reproduce conflicting studies with standardized reagents and analytical methods. For example, discrepancies in oxidation rates may arise from trace metal impurities in solvents .

Q. How does the trifluoromethyl group influence the electronic properties of phenylmethylsulfoxide derivatives in catalytic systems?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the sulfoxide’s sulfur atom and enhancing its Lewis basicity. This increases coordination strength to transition metals (e.g., Pd, Ir) in catalytic cycles, as observed in hyperpolarized NMR studies of iridium complexes . Spectroscopic data (e.g., X-ray crystallography) and Hammett substituent constants (σₚ ~0.54) quantify this effect, aiding in catalyst design for asymmetric synthesis.

Q. What role does this compound play in pharmaceutical intermediates, and how can its bioactivity be optimized?

- Methodological Answer : The compound serves as a chiral building block in kinase inhibitors and antiviral agents. Structure-Activity Relationship (SAR) studies suggest:

- Steric Effects : Bulky substituents on the phenyl ring improve target selectivity.

- Electronic Tuning : Fluorine substitution enhances metabolic stability and membrane permeability.

- In Silico Screening : Molecular docking simulations predict binding affinities to protein targets (e.g., EGFR, COX-2) .

Q. How can computational methods predict the behavior of this compound in novel reaction environments?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate transition states for sulfoxide-mediated C–H activation or asymmetric oxidations.

- Solvent Modeling : COSMO-RS calculations assess solvent effects on reaction thermodynamics.

- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions.

Q. What are the challenges in analyzing degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Degradation studies using LC-MS/MS can identify sulfone and trifluoroacetic acid byproducts. Accelerated stability testing (40°C/75% RH) quantifies shelf-life, while isotopic labeling (¹⁸O₂) tracks oxygen incorporation during oxidation. Conflicting data may arise from radical vs. ionic mechanisms, resolved via ESR spectroscopy to detect transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.